3-Bromobenzyl-(2,3-dichlorophenyl)ether
Description
3-Bromobenzyl-(2,3-dichlorophenyl)ether is a halogenated aromatic ether with the molecular formula C₁₃H₉BrCl₂O and a molecular weight of 332.02 g/mol . Structurally, it consists of a benzyl group substituted with bromine at the 3-position, linked via an ether bond to a 2,3-dichlorophenyl moiety.
Properties
IUPAC Name |
1-[(3-bromophenyl)methoxy]-2,3-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-10-4-1-3-9(7-10)8-17-12-6-2-5-11(15)13(12)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGOYLWSDIBPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzyl-(2,3-dichlorophenyl)ether typically involves the reaction of 3-bromobenzyl chloride with 2,3-dichlorophenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated under reflux to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzyl-(2,3-dichlorophenyl)ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the bromine atom to a hydrogen atom, resulting in the formation of a hydrocarbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as diethylzinc (Et2Zn) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be employed in substitution reactions.
Major Products Formed:
Oxidation: 3-Bromobenzyl-(2,3-dichlorophenyl)carboxylic acid
Reduction: 3-Bromobenzyl-(2,3-dichlorophenyl)methane
Substitution: 3-Iodobenzyl-(2,3-dichlorophenyl)ether or 3-Fluorobenzyl-(2,3-dichlorophenyl)ether
Scientific Research Applications
3-Bromobenzyl-(2,3-dichlorophenyl)ether has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical processes.
Industry: Use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Bromobenzyl-(2,3-dichlorophenyl)ether exerts its effects depends on its specific application. For example, in biological studies, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would need to be determined through detailed experimental studies.
Comparison with Similar Compounds
3-Bromodiphenyl Ether (BDE-2)
- Formula : C₁₂H₉BrO
- Molecular Weight : 249.11 g/mol
- Key Features: A brominated diphenyl ether with a single phenyl ring substituted at the 3-position. Unlike the target compound, BDE-2 lacks chlorine substituents and exhibits lower molecular weight.
- Comparison : The absence of chlorine in BDE-2 reduces its steric hindrance and lipophilicity compared to 3-Bromobenzyl-(2,3-dichlorophenyl)ether. This difference may influence reactivity and biological interactions.
3-Bromobenzyl-(3-fluorophenyl)ether
- Formula : C₁₃H₁₀BrFO
- Molecular Weight : 281.12 g/mol
- Key Features: Substituted with fluorine at the 3-position of the phenyl ring instead of chlorine.
- Comparison : The target compound’s 2,3-dichlorophenyl group introduces greater steric bulk and electron-withdrawing effects, which may enhance binding affinity in enzyme inhibition (e.g., DHCR7 inhibition as seen in dichlorophenyl piperazines ).
3-Bromobenzyl Cyclohexyl Ether
- Formula : C₁₃H₁₇BrO
- Molecular Weight : 269.18 g/mol
- Key Features : Features a cyclohexyl group instead of a chlorinated phenyl ring. This substitution increases aliphatic character, reducing aromatic π-π interactions. Computed properties include a higher XLogP3 (4.1) and three rotatable bonds, suggesting greater flexibility .
- Comparison: The cyclohexyl group’s non-aromatic nature likely diminishes interactions with aromatic enzyme active sites, making it less potent in applications requiring π-stacking (e.g., antipsychotic drugs like cariprazine ).
4-Bromobenzyl-(3-chlorophenyl)ether
- Formula : C₁₃H₁₀BrClO
- Molecular Weight : 297.58 g/mol
- Key Features : Bromine at the 4-position and a single chlorine at the 3-position on the phenyl ring. Positional isomerism affects electronic distribution and steric accessibility.
Physicochemical Properties
| Property | This compound | 3-Bromodiphenyl Ether (BDE-2) | 3-Bromobenzyl-(3-fluorophenyl)ether |
|---|---|---|---|
| Molecular Weight (g/mol) | 332.02 | 249.11 | 281.12 |
| Halogen Substituents | Br, 2×Cl | Br | Br, F |
| XLogP3* | ~5.2 (estimated) | 4.5 | ~4.8 (estimated) |
| Rotatable Bonds | 3 | 2 | 3 |
*Estimated based on structural analogs.
Biological Activity
3-Bromobenzyl-(2,3-dichlorophenyl)ether is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound based on diverse scientific studies and findings.
Chemical Structure and Properties
The compound is characterized by a bromine atom attached to a benzyl group, which is further linked to a 2,3-dichlorophenyl group via an ether bond. Its molecular formula is CHBrClO. The presence of halogen atoms and the ether functionality contribute to its unique reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites of specific enzymes, inhibiting their activity.
- Receptor Modulation : It can interact with cellular receptors, modulating various signal transduction pathways.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through mechanisms like oxidative stress or mitochondrial dysfunction.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's effectiveness can be compared to standard antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that the compound could be further explored as a potential antimicrobial agent in clinical settings.
Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HT-29 (colon cancer)
The IC values for these cell lines were found to be around 15 µM for MCF-7 and 20 µM for HT-29, indicating moderate potency against these cancer types .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens. Results showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics. -
Cancer Cell Proliferation Inhibition :
Another study examined the effects of this compound on cancer cell proliferation. The findings indicated that treatment with this compound led to a significant reduction in cell viability in both MCF-7 and HT-29 cells, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
